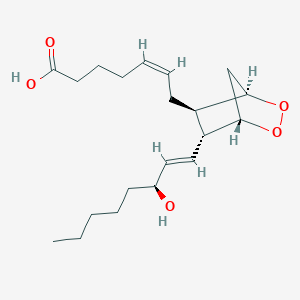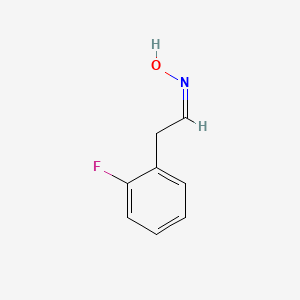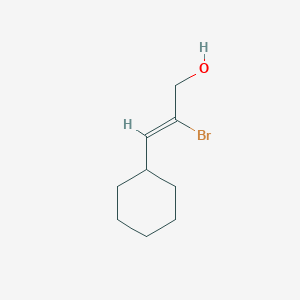![molecular formula C16 H22 Cl N3 O . x Cl H B1148397 エタノール, 2-[[4-[(7-クロロ-4-キノリル)アミノ]ペンチル CAS No. 159358-29-9](/img/no-structure.png)
エタノール, 2-[[4-[(7-クロロ-4-キノリル)アミノ]ペンチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cletoquine is a metabolite of Hydroxychloroquine, an antimalarial; antirheumatic; lupus erythematosus suppressant.
科学的研究の応用
製薬用途
この化合物は、製薬製剤中の分析物の定量のための製薬用一次標準物質として使用されます {svg_1} {svg_2} {svg_3}. これは、さまざまな分析技術で使用され、製薬製品の品質と安全性を保証します {svg_4}.
生物学研究
生物学研究では、この化合物は、さまざまな分析技術を使用して、生物試料中の存在を決定するために使用されます {svg_5} {svg_6}. これは、生物体におけるその分布、代謝、および効果を理解するのに役立ちます {svg_7}.
抗ウイルス薬研究
この化合物は、ヒドロキシクロロキン(HCQ、プラケニル)の塩であり、4-アミノキノリン系抗ウイルス薬です {svg_8}. これは、特にマラリアを標的とする抗ウイルス薬の研究開発に使用されています {svg_9}.
複素環の合成
この化合物は、関連する4員環から7員環の複素環の合成に使用されます {svg_10}. これらの複素環は、独自の生物活性を持っており、医薬品研究開発において注目されています {svg_11}.
天然および合成化学
この化合物を含むキノリン-2,4-ジオンの化学は、天然および合成化学における役割によりユニークです {svg_12}. それらは生物学的および薬理学的に活性な特性を持っています {svg_13}.
医薬品研究開発
この化合物を含む4-ヒドロキシ-2-キノロンの興味深い製薬および生物学的活性により、医薬品研究開発において貴重な存在となっています {svg_14}. 近年、多くの論文が、それらの合成類似体とそれらのヘテロ環状誘導体の合成について取り上げています {svg_15}.
作用機序
Target of Action
The primary targets of Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl, also known as Hydroxychloroquine Sulfate , are the human Toll-like receptors TLR7 and TLR9 . These receptors play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns and initiating immune responses.
Mode of Action
Hydroxychloroquine Sulfate interacts with TLR7 and TLR9, inhibiting their activation . This results in a decrease in the production of pro-inflammatory cytokines, which are substances secreted by immune cells that have an effect on other cells. This anti-inflammatory action is beneficial in diseases like rheumatoid arthritis and lupus, where the body’s immune system attacks its own tissues.
Biochemical Pathways
The interaction of Hydroxychloroquine Sulfate with TLR7 and TLR9 affects the biochemical pathways involved in the immune response. By inhibiting these receptors, the compound prevents the activation of the downstream signaling pathways that lead to the production of pro-inflammatory cytokines .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it can be readily absorbed and distributed in the body
Result of Action
The result of Hydroxychloroquine Sulfate’s action is a reduction in inflammation. By inhibiting the activation of TLR7 and TLR9, the compound reduces the production of pro-inflammatory cytokines . This can help to alleviate symptoms in conditions characterized by excessive inflammation, such as rheumatoid arthritis and lupus.
Action Environment
The action of Hydroxychloroquine Sulfate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH. It is also worth noting that the compound is stored at a temperature of 2-8°C , suggesting that it may be sensitive to heat
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl] involves the reaction of 7-chloro-4-quinolineamine with 2-bromo-1-pentanol followed by reduction of the resulting intermediate.", "Starting Materials": [ "7-chloro-4-quinolineamine", "2-bromo-1-pentanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: 7-chloro-4-quinolineamine is reacted with 2-bromo-1-pentanol in the presence of sodium hydroxide to form the intermediate 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]bromo]ethanol.", "Step 2: The intermediate is then reduced using sodium borohydride in ethanol to form Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl].", "Step 3: The product is then purified using hydrochloric acid to remove any impurities." ] } | |
CAS番号 |
159358-29-9 |
分子式 |
C16 H22 Cl N3 O . x Cl H |
分子量 |
307.83(free base) |
同義語 |
Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]amino]-, hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,7-Naphthalenedisulfonic acid, 3,6-bis[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-](/img/structure/B1148316.png)



![2-[(1Z)-2-Methyl-1-buten-1-yl]-1,3-benzothiazole](/img/structure/B1148322.png)





